8-Bromo-6-chloroquinazoline-2,4-diol
CAS No.:
Cat. No.: VC18342665
Molecular Formula: C8H4BrClN2O2
Molecular Weight: 275.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrClN2O2 |
|---|---|
| Molecular Weight | 275.48 g/mol |
| IUPAC Name | 8-bromo-6-chloro-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
| Standard InChI Key | YKAKOWPODIXIAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Structure and Characterization
The compound features a bicyclic quinazoline core fused with a benzene ring. Key structural attributes include:
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Substituents: Bromine at position 8, chlorine at position 6, and hydroxyl groups at positions 2 and 4 .
The compound’s planar aromatic system and electron-withdrawing halogen atoms influence its solubility, stability, and intermolecular interactions.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.48 g/mol | |
| Density | ~1.96 g/cm³ | |
| Boiling Point | 537.6°C (estimated) | |
| Solubility | Low in water; soluble in DMSO | |
| LogP (Partition Coefficient) | 2.24 (Consensus) |
The low aqueous solubility () and moderate lipophilicity suggest potential challenges in drug formulation but advantages in membrane permeability .
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis of 8-bromo-6-chloroquinazoline-2,4-diol typically involves multi-step halogenation and hydroxylation reactions:
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Bromination: Anthranilic acid derivatives are brominated using bromosuccinimide (NBS) or bromine in acetic acid.
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Chlorination: Thionyl chloride () or chlorine gas introduces chlorine at position 6 .
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Hydroxylation: Hydroxyl groups are introduced via alkaline hydrolysis or oxidative conditions.
A representative pathway is illustrated below:
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield () . Key steps include:
Chemical Reactivity and Derivatives
Reactivity Profile
The compound participates in:
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Nucleophilic Substitution: Halogen atoms at positions 6 and 8 are replaced by amines or thiols.
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Oxidation: Hydroxyl groups oxidize to ketones under strong oxidizing conditions .
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Coordination Chemistry: Acts as a ligand for transition metals due to its heteroatom-rich structure .
Structurally Related Compounds
Antimicrobial Properties
The compound inhibits bacterial growth (MIC = 8 µg/ml against S. aureus) by disrupting cell wall synthesis .
Enzyme Inhibition
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Kinase Inhibition: Targets PI3K/Akt/mTOR pathway components .
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CYP1A2 Interaction: Acts as a moderate inhibitor (IC = 4.2 µM) .
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing kinase inhibitors .
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Prodrug Design: Hydroxyl groups facilitate conjugation with targeting moieties.
Material Science
Industrial Uses
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